molecular formula C13H10FN3O B5614939 3-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide

3-fluoro-N'-[(E)-pyridin-3-ylmethylidene]benzohydrazide

Cat. No.: B5614939
M. Wt: 243.24 g/mol
InChI Key: MJSMRKKPXLTIIJ-CXUHLZMHSA-N
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Description

3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds containing a functional group that is a nitrogen double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group.

Preparation Methods

The synthesis of 3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and pyridine-3-carbaldehyde. The reaction is usually carried out in the presence of a catalyst, such as glacial acetic acid, and a solvent, such as ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction and high yield of the product.

Chemical Reactions Analysis

3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target organism or cell type .

Comparison with Similar Compounds

Similar compounds to 3-fluoro-N’-[(E)-pyridin-3-ylmethylidene]benzohydrazide include other Schiff bases and benzohydrazide derivatives. Some examples are:

Properties

IUPAC Name

3-fluoro-N-[(E)-pyridin-3-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-12-5-1-4-11(7-12)13(18)17-16-9-10-3-2-6-15-8-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSMRKKPXLTIIJ-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200441
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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